molecular formula C22H28ClNO3S B2972153 2-(4-chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide CAS No. 2034549-16-9

2-(4-chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide

Cat. No.: B2972153
CAS No.: 2034549-16-9
M. Wt: 421.98
InChI Key: YDWJWCNPBQTNLY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide is a complex organic compound that features a chlorophenoxy group, a thiophene ring, and a cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Synthesis of the Thiophene Derivative:

    Cyclopentyl Derivative Formation: The cyclopentyl moiety is introduced through cyclization reactions.

    Amide Bond Formation: The final step involves the coupling of the chlorophenoxy intermediate, thiophene derivative, and cyclopentyl derivative to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenoxy and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the hydroxyethyl group may form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(cyclopentylmethyl)-2-methylpropanamide: Lacks the thiophene and hydroxyethyl groups.

    2-(4-chlorophenoxy)-N-((1-(5-methylthiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide: Contains a methyl group instead of the hydroxyethyl group.

Uniqueness

The presence of the hydroxyethyl group and the thiophene ring in 2-(4-chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide distinguishes it from similar compounds, potentially enhancing its interactions with biological targets and its reactivity in chemical reactions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO3S/c1-15(25)18-10-11-19(28-18)22(12-4-5-13-22)14-24-20(26)21(2,3)27-17-8-6-16(23)7-9-17/h6-11,15,25H,4-5,12-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWJWCNPBQTNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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